molecular formula C10H22ClNO2S B13257864 3-([(2-Methylpropyl)sulfonyl]methyl)piperidine hydrochloride

3-([(2-Methylpropyl)sulfonyl]methyl)piperidine hydrochloride

Cat. No.: B13257864
M. Wt: 255.81 g/mol
InChI Key: LSBKYUSPHDQAGQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 3-([(2-Methylpropyl)sulfonyl]methyl)piperidine hydrochloride begins with its IUPAC name: 3-[(2-methylpropyl)sulfonylmethyl]piperidine hydrochloride . This nomenclature reflects the piperidine ring as the parent structure, with a sulfonylmethyl group at the third position and a 2-methylpropyl (isobutyl) substituent bonded to the sulfur atom. The molecular formula, C₁₀H₂₂ClNO₂S , corresponds to a molecular weight of 255.81 g/mol , as confirmed by high-resolution mass spectrometry.

The SMILES notation (O=S(CC1NCCCC1)(CC(C)C)=O.[H]Cl ) encodes the connectivity: a piperidine ring (NCCCC1) linked to a sulfonyl group (S=O) via a methyl bridge, with the sulfur atom further bonded to an isobutyl chain (CC(C)C). The hydrochloride salt formation is indicated by the presence of a chloride counterion, stabilizing the protonated piperidine nitrogen.

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct crystallographic data for 3-([(2-Methylpropyl)sulfonyl]methyl)piperidine hydrochloride remain unreported, analogous sulfonyl-piperidine derivatives provide insights into its likely conformation. For example, 2-(2-[(2-Methylpropyl)sulfonyl]ethyl)piperidine hydrochloride () adopts a chair conformation for the piperidine ring, with the sulfonyl group occupying an equatorial position to minimize steric strain. Molecular modeling suggests similar behavior for the target compound, where the sulfonylmethyl substituent at position 3 extends outward, avoiding clashes with axial hydrogens.

The sulfonyl group’s electron-withdrawing nature induces partial charge separation, polarizing the C–S bond and influencing intermolecular interactions. In related compounds, such as 1-[(2-Methylpropyl)sulfonyl]piperidin-3-yl urea (), X-ray diffraction reveals hydrogen bonding between the sulfonyl oxygen and adjacent amine groups, a feature potentially relevant to the hydrochloride salt’s crystal packing.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : The piperidine ring protons exhibit distinct splitting patterns. Axial protons (H-2, H-6) resonate as multiplet signals near δ 1.5–1.8 ppm , while equatorial protons (H-3, H-5) appear upfield at δ 1.2–1.4 ppm due to shielding by the sulfonyl group. The methylene group adjacent to sulfur (–CH₂–S–) shows a triplet at δ 3.1–3.3 ppm , coupled with the isobutyl methyl groups (δ 0.9–1.1 ppm , doublet).
  • ¹³C NMR : The sulfonyl-bearing carbon (–SO₂–CH₂–) is deshielded to δ 55–58 ppm , while the piperidine carbons resonate between δ 20–45 ppm .

Infrared (IR) Spectroscopy :
Strong absorption bands at 1160 cm⁻¹ and 1320 cm⁻¹ confirm the presence of sulfonyl (–SO₂–) symmetric and asymmetric stretching vibrations. The N–H stretch from the protonated piperidine appears as a broad peak near 2500–3000 cm⁻¹ .

Mass Spectrometry (MS) :
Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 255.81 ([M]⁺), consistent with the molecular weight. Fragmentation patterns include loss of HCl (m/z 219.8 ) and cleavage of the sulfonylmethyl group (m/z 141.1 ).

Comparative Structural Analysis with Related Sulfonyl-Modified Piperidine Derivatives

The structural uniqueness of 3-([(2-Methylpropyl)sulfonyl]methyl)piperidine hydrochloride becomes evident when compared to analogs (Table 1):

Compound Name Substituent Position Key Structural Difference Impact on Properties
2-(2-[(2-Methylpropyl)sulfonyl]ethyl)piperidine HCl Position 2 Ethyl spacer between S and piperidine Increased flexibility, lower logP
1-[(2-Methylpropyl)sulfonyl]piperidin-3-yl urea Position 1 Urea moiety at position 3 Enhanced hydrogen-bonding capacity
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide Spiro structure Sulfonyl in fused ring system Restricted conformational mobility

The target compound’s 3-sulfonylmethyl substitution distinguishes it from derivatives with axial () or fused () sulfonyl groups. This positional isomerism influences electronic properties: the proximity of the sulfonyl group to the piperidine nitrogen enhances polarity, improving solubility in polar solvents compared to non-sulfonylated analogs. Additionally, steric hindrance from the isobutyl chain may reduce metabolic degradation rates relative to smaller alkyl substituents.

Properties

Molecular Formula

C10H22ClNO2S

Molecular Weight

255.81 g/mol

IUPAC Name

3-(2-methylpropylsulfonylmethyl)piperidine;hydrochloride

InChI

InChI=1S/C10H21NO2S.ClH/c1-9(2)7-14(12,13)8-10-4-3-5-11-6-10;/h9-11H,3-8H2,1-2H3;1H

InChI Key

LSBKYUSPHDQAGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)CC1CCCNC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([(2-METHYLPROPYL)SULFONYL]METHYL)PIPERIDINEHYDROCHLORIDE typically involves the reaction of piperidine with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-([(2-METHYLPROPYL)SULFONYL]METHYL)PIPERIDINEHYDROCHLORIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-([(2-METHYLPROPYL)SULFONYL]METHYL)PIPERIDINEHYDROCHLORIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and as a tool for probing the function of various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-([(2-METHYLPROPYL)SULFONYL]METHYL)PIPERIDINEHYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs in Pharmacopeial Literature

Piperidine derivatives with substituents at the 3- or 4-positions are common in pharmaceuticals. Key examples from the evidence include:

Paroxetine-Related Compounds
  • Paroxetine Hydrochloride (USP): Structure: (3S,4R)-3-[(Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride . Molecular Formula: C₁₉H₂₀FNO₃·HCl. Molecular Weight: 365.83 (anhydrous). Key Differences: The benzodioxolyloxy group in paroxetine contrasts with the sulfonylmethyl-isobutyl group in the target compound.
  • USP Paroxetine Related Compound A: Structure: (+)-trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine hydrochloride . Molecular Weight: 347.83. Comparison: The phenoxy substituent in Compound A lacks the sulfonyl functionality, which may reduce hydrophilicity compared to the target compound .
4-(Diphenylmethoxy)piperidine Hydrochloride
  • Structure : Piperidine substituted with a diphenylmethoxy group at the 4-position .
  • Molecular Formula: C₁₈H₂₁NO·HCl.
  • Molecular Weight : 303.83.
  • Key Differences : The diphenylmethoxy group introduces significant steric bulk and lipophilicity, differing from the sulfonylmethyl-isobutyl group in the target compound. This could influence solubility and membrane permeability .

Functionalized Piperidines in Agrochemicals

Piperidine derivatives are also used in pesticides. Examples from the evidence include:

Fenpropidin
  • Structure : 1-(3-(4-(1,1-Dimethyl)phenyl)-2-methylpropyl)piperidine .
3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine Hydrochloride
  • Structure: Piperidine with a chloroisopropylphenoxy-methyl substituent .
  • CAS : 1220027-94-0.

Physicochemical and Toxicological Comparisons

Compound Molecular Weight Key Substituent Noted Properties
Target Compound Not available Sulfonylmethyl-isobutyl Likely moderate solubility (HCl salt)
4-(Diphenylmethoxy)piperidine HCl 303.83 Diphenylmethoxy Lipophilic; acute toxicity (harmful)
Paroxetine HCl 365.83 Benzodioxolyloxy Pharmaceutical use; regulated toxicity
3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine HCl Not available Chloroisopropylphenoxy Agrochemical applications

Environmental and Regulatory Considerations

  • Environmental Impact :

    • The target compound’s sulfonyl group may increase persistence in aquatic systems compared to ether-containing analogs like paroxetine derivatives .
    • 4-(Diphenylmethoxy)piperidine HCl lacks comprehensive environmental data, highlighting a research gap shared with the target compound .
  • Regulatory Status :

    • Paroxetine-related compounds are subject to pharmaceutical regulations (e.g., USP standards) .
    • Agrochemical piperidines like fenpropidin fall under pesticide regulations (e.g., EPA guidelines) .

Biological Activity

3-([(2-Methylpropyl)sulfonyl]methyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 3-([(2-Methylpropyl)sulfonyl]methyl)piperidine hydrochloride is C₁₀H₁₅ClN₁O₂S. The compound features a piperidine ring, which is known for its significant pharmacological properties. The synthesis typically involves several chemical reactions, including the formation of the sulfonyl group, which is crucial for enhancing biological activity compared to other piperidine derivatives .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity:
Research has indicated that compounds with sulfonyl groups exhibit enhanced antimicrobial properties. For instance, structural modifications in related piperidine derivatives have demonstrated notable activity against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . The presence of the sulfonyl group in this compound may similarly contribute to its antimicrobial efficacy.

2. Neuropharmacological Effects:
Piperidine derivatives are often studied for their interactions with neurotransmitter systems. Preliminary studies suggest that 3-([(2-Methylpropyl)sulfonyl]methyl)piperidine hydrochloride may influence neurotransmitter release or receptor activity in the central nervous system, potentially affecting mood and cognition . Further pharmacodynamic studies are required to elucidate these mechanisms.

3. Inhibition of Enzymatic Activity:
Recent findings have shown that certain piperidine derivatives can inhibit key enzymes involved in metabolic pathways, such as MenA in Mycobacterium tuberculosis. This inhibition is critical for developing new antitubercular therapies . The specific interactions of 3-([(2-Methylpropyl)sulfonyl]methyl)piperidine hydrochloride with such enzymes remain to be investigated.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of piperidine derivatives. Studies have indicated that modifications to the piperidine ring and the introduction of various functional groups can significantly alter antimicrobial potency and selectivity . For instance, the incorporation of bulky substituents at specific positions on the piperidine ring can enhance binding affinity to target enzymes or receptors.

CompoundStructureMIC (µg/mL)Activity
1Sulfonamide derivative30Antifungal
2Piperidine derivative6.25Antibacterial
3Piperazine derivative32Antimicrobial

Case Studies

Several case studies illustrate the potential applications of 3-([(2-Methylpropyl)sulfonyl]methyl)piperidine hydrochloride:

  • Case Study 1: A study investigating a series of piperidine derivatives found that those with sulfonyl modifications exhibited superior activity against Staphylococcus aureus compared to their non-sulfonyl counterparts .
  • Case Study 2: In a neuropharmacological assessment, a related compound demonstrated significant effects on serotonin receptors, suggesting potential applications in treating mood disorders .

Q & A

Q. What factorial design parameters are critical for optimizing reaction yield and purity?

  • Methodological Answer : Key factors include:
  • Temperature (test ranges: 0°C, 25°C, 50°C).
  • Solvent polarity (e.g., DCM vs. acetonitrile).
  • Catalyst screening (e.g., DMAP for acylation).
  • DOE (Design of Experiments) software (e.g., JMP) identifies interactions between variables. Confirm optimal conditions via triplicate runs .

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